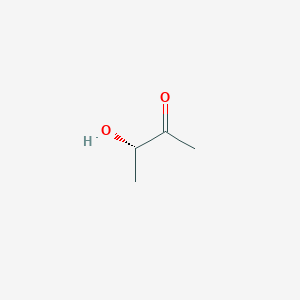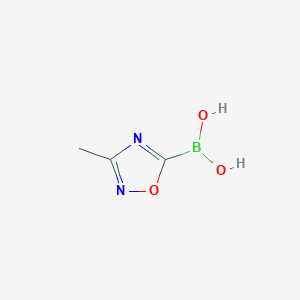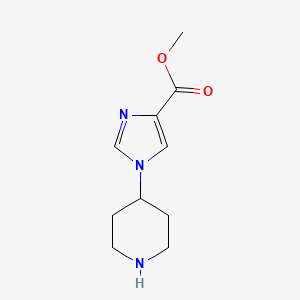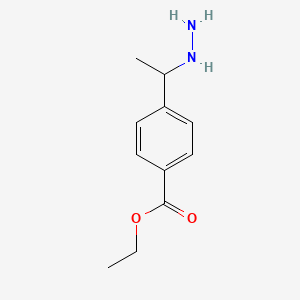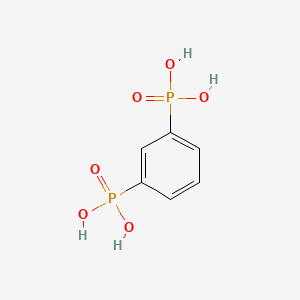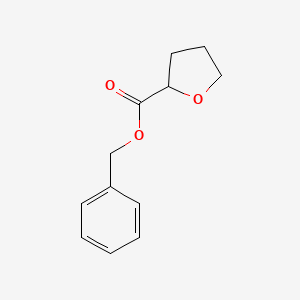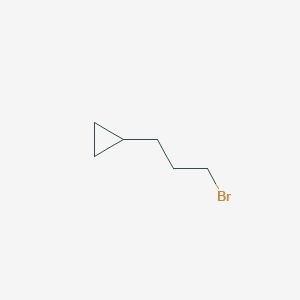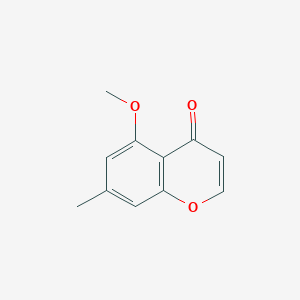
5-Methoxy-7-methyl-4H-chromen-4-one
Descripción general
Descripción
5-Methoxy-7-methyl-4H-chromen-4-one is a chemical compound with the molecular formula C₁₇H₁₄O₃ . It belongs to the class of flavonoids and is structurally related to coumarins. The compound exhibits a chromone ring system with a methoxy group at position 5 and a methyl group at position 7. The phenyl group is attached to position 3 of the chromone ring .
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
A study on bis-chromenone derivatives, including 5-methoxy-7-methyl-4H-chromen-4-one, revealed their potential anti-cancer properties. These compounds exhibited micromolar level in vitro anti-proliferative activity against various human cancer cell lines, suggesting a promising direction for designing new anticancer agents (Venkateswararao et al., 2014).
DNA Repair Enzyme Imaging in Cancer
Chromen-4-one derivatives have been explored as potential PET agents for imaging the DNA repair enzyme DNA-PK in cancer. Carbon-11-labeled chromen-4-one derivatives, including variants of this compound, have shown promising results in this field (Gao et al., 2012).
Natural Occurrence and Isolation
A new chromone closely related to this compound was isolated from Hymenocallis littoralis Salisb., highlighting the natural occurrence and potential for discovery of similar compounds in nature (Anh et al., 2014).
Antioxidant Properties
A study explored the antioxidant properties of compounds closely related to this compound. These compounds demonstrated significant radical-scavenging capacity, indicating their potential as antioxidants (Marino et al., 2016).
Antimicrobiotic and Anti-Inflammatory Effects
Research on an isoflavone structurally similar to this compound isolated from Belamcanda chinensis suggested antimicrobiotic and anti-inflammatory effects, opening avenues for further exploration of related compounds in these areas (Liu et al., 2008).
Cytotoxic Activity
A compound similar to this compound exhibited cytotoxic activity against the A549 cell line. Such findings point to the potential of chromone derivatives in cancer research (Luo et al., 2020).
Fluorescence Properties
The fluorescence properties of certain chromen-4-one derivatives have been studied for potential applications as fluorogenic sensors. Their performance in protic environments indicates utility in specific chemical and biological imaging contexts (Uchiyama et al., 2006).
Catalysis
Chromenone derivatives have been used in the synthesis of Schiff base metal complexes, showing potential as catalysts for olefin cyclopropanation, a reaction of significance in organic synthesis (Youssef et al., 2010).
Optoelectronic Device Application
A novel derivative of this compound showed promise in optoelectronic device application due to its photophysical properties. This underscores the versatility of chromenone derivatives in material science (Ibrahim et al., 2017).
Phototransformation
Chromenones, including those related to this compound, undergo interesting phototransformations that can lead to novel chemical structures. This has implications in synthetic chemistry and photobiology (Kamboj et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methoxy-7-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-9(13-2)11-8(12)3-4-14-10(11)6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFBZYOKAKTQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CO2)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



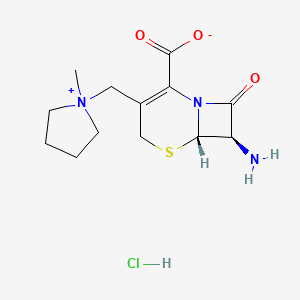
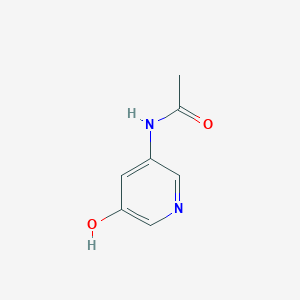
![Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3284249.png)

